N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . This compound is characterized by its bicyclic structure, which includes a 1-azabicyclo[2.2.2]octane core and a 4-methylphenylmethyl group attached to the nitrogen atom. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 4-methylbenzyl chloride with 1-azabicyclo[2.2.2]octan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or reduction of any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain alkaloids.
Medicine: Research into potential therapeutic applications, such as its effects on the central nervous system, is ongoing.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating their activity. This can lead to changes in neurotransmitter release or inhibition of enzyme activity, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- N-[(4-bromophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Uniqueness
N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the 4-methylphenylmethyl group, which can influence its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-2-4-13(5-3-12)10-16-15-11-17-8-6-14(15)7-9-17/h2-5,14-16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGXGBFINQGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CN3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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